Heptacarbonyl porphyrin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptacarbonyl porphyrin I is a unique and complex compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their vibrant colors and significant roles in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis . This compound, in particular, is characterized by the presence of seven carbonyl groups attached to the porphyrin core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptacarbonyl porphyrin I typically involves the condensation of pyrrole and aldehyde derivatives under controlled conditions. One common method is the Adler-Longo synthesis, which involves heating an equimolar mixture of pyrrole and an aldehyde in the presence of a strong acid catalyst . Another approach is the Lindsey method, which uses milder conditions with a chlorinated solvent and a Lewis acid catalyst . Recent advancements include microwave-assisted synthesis and the use of ionic liquids, which offer higher yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous-flow reactors has also been explored to enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Heptacarbonyl porphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl groups and the conjugated porphyrin ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often under acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and reduced porphyrin derivatives .
Scientific Research Applications
Heptacarbonyl porphyrin I has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptacarbonyl porphyrin I involves its ability to interact with molecular targets through its carbonyl groups and the porphyrin ring system. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The molecular pathways involved include the activation of apoptotic and necrotic pathways, leading to targeted cell destruction .
Comparison with Similar Compounds
Heptacarbonyl porphyrin I can be compared with other porphyrin derivatives, such as:
Tetraphenylporphyrin: Known for its use in catalysis and photodynamic therapy.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A key pigment in photosynthesis with a similar macrocyclic structure.
The uniqueness of this compound lies in its seven carbonyl groups, which impart distinct reactivity and photophysical properties, making it a valuable compound for various applications .
Properties
CAS No. |
65406-45-3 |
---|---|
Molecular Formula |
C39H38N4O14 |
Molecular Weight |
786.7 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C39H38N4O14/c1-17-18(2-6-33(44)45)26-14-30-23(11-38(54)55)20(4-8-35(48)49)28(42-30)16-32-24(12-39(56)57)21(5-9-36(50)51)29(43-32)15-31-22(10-37(52)53)19(3-7-34(46)47)27(41-31)13-25(17)40-26/h13-16,42-43H,2-12H2,1H3,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
InChI Key |
NIGVICSDLYHPTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O |
Canonical SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.